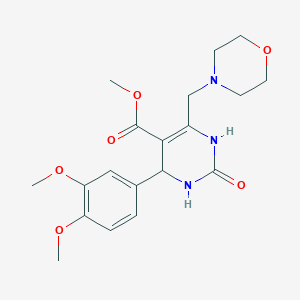![molecular formula C26H22N4O4 B11471305 [4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11471305.png)
[4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole core fused with a pyrimidine ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethyl acetoacetate, under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core. Subsequent nitration and ethoxylation steps introduce the nitro and ethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production efficiency .
化学反応の分析
Types of Reactions
4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, dyes, and other materials .
作用機序
The mechanism of action of 4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved in this mechanism include signal transduction pathways, metabolic pathways, and gene expression regulation .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Benzimidazole derivatives: These compounds have a benzimidazole core but lack the fused pyrimidine ring, resulting in different chemical and biological properties
Uniqueness
The uniqueness of 4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its specific combination of functional groups and fused ring structure. This unique arrangement allows for diverse chemical reactivity and a wide range of biological activities, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C26H22N4O4 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[4-(4-ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C26H22N4O4/c1-3-34-22-14-13-18(15-21(22)30(32)33)24-23(25(31)17-9-5-4-6-10-17)16(2)27-26-28-19-11-7-8-12-20(19)29(24)26/h4-15,24H,3H2,1-2H3,(H,27,28) |
InChIキー |
AITPQWFCRUZPRK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(5-bromopyridin-2-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471237.png)
![4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide](/img/structure/B11471243.png)
![N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11471246.png)

![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B11471259.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11471267.png)
![2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B11471273.png)
![5-(2-bromophenyl)-6-[2-(hydroxymethyl)phenyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471281.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B11471286.png)
![Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate](/img/structure/B11471294.png)
![8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471298.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11471321.png)
